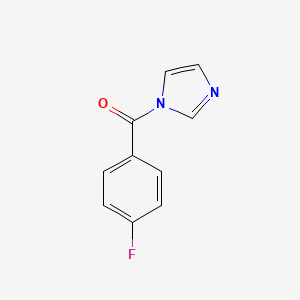

1-(4-fluorobenzoyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSBDYTNHSOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorobenzoyl 1h Imidazole

Established Synthetic Routes to N-Acylimidazoles

The synthesis of N-acylimidazoles, such as 1-(4-fluorobenzoyl)-1H-imidazole, has traditionally relied on well-documented chemical transformations. These methods provide a reliable foundation for obtaining the target compound, though they may vary in terms of efficiency and atom economy.

Direct Acylation of Imidazole (B134444) Nucleus with 4-Fluorobenzoyl Chloride

The most straightforward and widely employed method for the synthesis of this compound is the direct acylation of the imidazole ring with 4-fluorobenzoyl chloride. youtube.com This reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the acyl chloride. youtube.com The reaction is typically carried out in an inert solvent, such as ether, at room temperature. youtube.com The presence of a base is often required to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting imidazole, rendering it non-nucleophilic.

The general mechanism involves the formation of an N-acylimidazolium cation as an intermediate. youtube.com The initial attack of the pyridine-like nitrogen of imidazole on the acyl chloride forms this reactive species. youtube.com Subsequent deprotonation yields the final N-acylimidazole product. youtube.com The choice of solvent and base can influence the reaction rate and yield.

A modular and efficient synthesis of highly twisted N-acyl imidazoles has been reported, which involves the deprotonation of an imidazole derivative with sodium hydride followed by the addition of benzoyl chloride. nih.gov This approach can be adapted for the synthesis of this compound.

Table 1: Key Aspects of Direct Acylation

| Feature | Description |

| Reactants | Imidazole, 4-Fluorobenzoyl Chloride |

| Key Intermediate | N-acylimidazolium cation youtube.com |

| Typical Solvents | Ether, Dichloromethane |

| Base | Often required to neutralize HCl byproduct |

Multistep Syntheses Incorporating Imidazole Ring Formation and Subsequent N-Acylation

In some instances, the synthesis of this compound may involve a multistep sequence where the imidazole ring is first constructed, followed by the N-acylation step. This approach is particularly useful when substituted imidazoles are desired as precursors.

A variety of methods exist for the synthesis of the imidazole core. rsc.org For example, a new general method for the synthesis of diversely functionalized imidazoles from N-acylated α-aminonitriles has been developed. acs.orgacs.org These N-acylated α-aminonitriles can be reacted with triphenylphosphine (B44618) and carbon tetrahalide to afford 2,4-disubstituted 5-halo-1H-imidazoles in good yields. acs.orgacs.org These halo-imidazoles can then be further functionalized. acs.orgacs.org

Another approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). rsc.org This can be a three-component or four-component reaction to yield tri- or tetrasubstituted imidazoles. rsc.org Once the desired imidazole is synthesized, the N-acylation can be performed as described in the previous section. For instance, a synthesis of 1-(4-benzoylphenyl)imidazole derivatives has been described where the imidazole moiety is introduced in a multi-step process. nih.gov

Innovative Synthetic Strategies for Enhanced Efficiency

To address the limitations of traditional methods, such as long reaction times and the generation of waste, innovative synthetic strategies are continuously being developed. These approaches prioritize efficiency, safety, and sustainability.

One-Pot and Multicomponent Reaction Approaches

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. asianpubs.orgorganic-chemistry.org A one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org This method could be adapted for the synthesis of precursors to this compound.

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages |

| Direct Acylation | Single-step reaction of imidazole and acyl chloride. youtube.comyoutube.com | Simplicity, readily available starting materials. |

| Multistep Synthesis | Stepwise construction of the imidazole ring followed by acylation. acs.orgacs.orgnih.gov | Allows for the synthesis of complex, substituted imidazoles. |

| One-Pot/MCR | Multiple reaction steps in a single vessel without isolation of intermediates. asianpubs.orgorganic-chemistry.orgnih.gov | Increased efficiency, reduced waste, time-saving. |

Principles and Applications of Green Chemistry in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. chemmethod.comsphinxsai.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of N-acylimidazoles, green approaches could involve the use of water as a solvent or the application of catalytic methods to avoid stoichiometric reagents. researchgate.net

The use of solid-supported catalysts, such as HBF4–SiO2, has been shown to be effective for the synthesis of substituted imidazoles and can be recycled and reused, which aligns with green chemistry principles. rsc.org Furthermore, solvent-free reaction conditions, as seen in some one-pot syntheses, significantly reduce the generation of volatile organic compounds. asianpubs.orgorganic-chemistry.org The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com

Continuous Flow Chemistry Techniques for Production and Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. tandfonline.comtandfonline.commdpi.com This technique involves performing chemical reactions in a continuously flowing stream within a microreactor or a tube. youtube.com The small reaction volumes and high surface-to-volume ratios in microreactors allow for excellent control over reaction parameters such as temperature and mixing, leading to higher yields, improved product quality, and enhanced safety, especially for highly exothermic or hazardous reactions. tandfonline.comtandfonline.comajinomoto.com

The application of continuous flow technology to the synthesis of this compound could offer several advantages. It allows for seamless scaling from laboratory to industrial production. ajinomoto.com A continuous-flow synthesis of N-methylated peptides has been developed, which involves the generation of a highly reactive acyl N-methylimidazolium cation, demonstrating the potential of this technology for acylimidazole synthesis. nih.gov Furthermore, continuous-flow systems can be integrated with in-line analytical techniques for real-time monitoring and optimization of reaction conditions. youtube.com The development of multistep continuous-flow systems without the isolation of intermediates further enhances the efficiency and safety of chemical manufacturing. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound is a key area of research, aimed at exploring the structure-activity relationships of this chemical scaffold. Modifications are typically focused on two primary sites: the imidazole ring and the 4-fluorophenyl moiety. These modifications allow for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

Strategies for Functionalization of the Imidazole Ring

The imidazole ring is a versatile platform for structural modification due to the presence of multiple reaction sites, including two nitrogen atoms and three carbon atoms. nih.gov Functionalization can be achieved through various strategies, such as N-alkylation and C-H bond arylation, to generate a diverse library of derivatives. nih.govnih.gov

One common approach involves the N-protection of the imidazole ring to direct subsequent reactions. nih.gov For instance, in diarylimidazoles, regioselective N-protection can be controlled by the steric hindrance of existing substituents. nih.gov This strategy prevents N-metallation and allows for targeted modifications at other positions of the ring. nih.gov

A comprehensive method for functionalizing the imidazole core involves the sequential and regioselective arylation of all three C-H bonds (at the C-2, C-4, and C-5 positions). nih.gov This approach utilizes catalytic methods, often employing aryl bromides and chlorides as the arene donors under practical laboratory conditions. nih.gov The selectivity of these arylations can be controlled by the electronic properties of the C–H bonds and the heterocyclic ring. nih.gov For less reactive positions, a "SEM-switch" strategy can be employed, which involves transferring the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group from N-1 to N-3, thereby altering the reactivity of the C-4 position to enable its arylation. nih.gov This powerful technique, combined with selective N-alkylation, provides access to a wide array of mono-, di-, and tri-arylated imidazoles with precise regio-control. nih.gov

The table below summarizes key strategies for modifying the imidazole ring.

Table 1: Synthetic Strategies for Imidazole Ring Functionalization| Strategy | Description | Key Features |

|---|---|---|

| N-Alkylation | Introduction of an alkyl group at one of the nitrogen atoms of the imidazole ring. nih.gov | Can be performed regioselectively. Often used in combination with other functionalization methods. nih.gov |

| N-Protection | Introduction of a protecting group (e.g., SEM group) to a nitrogen atom to prevent its reaction in subsequent steps. nih.gov | Enables regioselective functionalization at other ring positions by directing reactants. nih.gov |

| C-H Arylation | Direct substitution of a hydrogen atom on a carbon of the imidazole ring with an aryl group. nih.gov | Allows for sequential and regioselective arylation of C-2, C-4, and C-5 positions. nih.gov |

| SEM-Switch | Transposition of the SEM protecting group from N-1 to N-3. nih.gov | Used to activate the otherwise unreactive C-4 position for arylation. nih.gov |

Introduction of Substituents onto the 4-Fluorophenyl Moiety

The fluorine atom itself is a key substituent, often introduced to enhance metabolic stability without negatively impacting molecular recognition at a biological target. nih.gov Research on related benzoyl-imidazole structures has shown that the position of the fluorine atom is critical for activity; for example, a shift from a 4-fluoro to a 3-fluoro substituent on the phenyl ring can lead to a complete loss of activity. nih.gov

One powerful strategy for modifying the fluorophenyl ring is through Nucleophilic Aromatic Substitution (SNAr). In related haloaryl-azoimidazolium salts, the fluorine atom on a 4-fluorophenyl ring is particularly susceptible to substitution by nucleophiles like secondary aliphatic amines. mdpi.com This reaction proceeds smoothly and allows for the introduction of a wide range of functional groups at the para-position of the phenyl ring, effectively replacing the fluorine atom. mdpi.com

Furthermore, structure-activity relationship studies on analogous 2-aryl-4-benzoyl-imidazoles highlight the impact of various substituents on the benzoyl ring. While electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the para-position did not show substantial differences in activity in some series, the specific nature and position of the substituent remain crucial design elements. nih.gov For instance, replacing a trimethoxy moiety with a single 4-fluoro group has been shown to maintain good activity while potentially improving metabolic stability. nih.gov

The table below illustrates the effect of different substituents on the phenyl ring of related benzoyl-imidazole compounds.

Table 2: Effect of Substituents on the Phenyl Moiety in Analogous Benzoyl-Imidazoles| Original Substituent (Position) | New Substituent (Position) | Impact on Activity | Reference |

|---|---|---|---|

| 4-Fluoro | 3-Fluoro | Total loss of activity | nih.gov |

| 3,4,5-Trimethoxy | 4-Fluoro | Maintained good activity | nih.gov |

| 4-Methyl | 4-Trifluoromethyl | 12-fold decrease in activity | nih.gov |

| 4-Hydroxy | 4-Benzoyloxy | 440-fold increase in activity | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluorobenzoyl 1h Imidazole

Acyl Transfer Reactions

N-acylimidazoles, such as 1-(4-fluorobenzoyl)-1H-imidazole, are recognized as highly reactive acylating agents. google.comnih.gov Their enhanced reactivity compared to other amides stems from the electronic nature of the imidazole (B134444) ring, which acts as a good leaving group. nih.gov

Role as an Activated Acylating Agent

The imidazole moiety in this compound renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This activation facilitates the transfer of the 4-fluorobenzoyl group to various nucleophiles, including amines and alcohols, often under mild conditions. nih.govnih.gov The reactivity of N-acylimidazoles is influenced by steric and electronic factors. For instance, increased steric bulk in the acyl group can, in some cases, accelerate hydrolysis rates due to an effect on the ease of C-N bond breaking. nih.gov The reaction is thought to proceed without the formation of a stable tetrahedral intermediate in some instances. nih.gov

The enhanced reactivity of N-acylimidazoles has been attributed to the disruption of amide bond resonance, leading to a longer N-C(O) bond and a lower rotational barrier for cis-trans isomerization. nih.gov This structural feature makes the carbonyl group more ketone-like and, therefore, more susceptible to nucleophilic addition. nih.gov

Analysis of Chemoselectivity and Regioselectivity in Acylation Processes

In acylation reactions involving molecules with multiple nucleophilic sites, the chemoselectivity of this compound is a critical factor. The inherent reactivity of the acyl imidazole functionality allows for selective acylation of stronger nucleophiles over weaker ones. For instance, amines can be selectively acylated in the presence of alcohols.

Regioselectivity is particularly relevant when acylating substrates with multiple, electronically similar nucleophilic centers. In such cases, the outcome of the reaction can often be controlled by factors such as steric hindrance and the specific reaction conditions employed. The synthesis of 1,4-disubstituted imidazoles, for example, has been achieved with complete regioselectivity through a process involving the addition of an amine nucleophile to a 2-azabuta-1,3-diene intermediate. nih.gov

Electrophilic Aromatic Substitution on the Fluorobenzoyl Moiety

The fluorobenzoyl moiety of this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom and the carbonyl group attached to the benzene (B151609) ring influence the regioselectivity of these reactions. libretexts.orgbyjus.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes

| Substituent | Nature of Substituent | Directing Effect |

| -F | Deactivating | Ortho, Para |

| -C(O)R | Deactivating | Meta |

This table provides a general overview of the directing effects of substituents relevant to the fluorobenzoyl moiety.

Transformations of the Imidazole Heterocycle

The imidazole ring in this compound can itself be subject to a variety of chemical transformations, including both oxidative and reductive processes.

Oxidative Transformations

The imidazole ring can undergo oxidative transformations, although specific examples for this compound are not extensively detailed in the provided search results. However, general transformations of imidazoles can provide insight. For instance, imidazole N-oxides can be formed and subsequently undergo reactions like deoxygenation or cycloaddition. beilstein-journals.org In some cases, treatment of imidazoles with strong oxidizing agents under harsh conditions can lead to ring cleavage. youtube.com

Reductive Transformations, Including Carbonyl and Imidazole Ring Reductions

Reductive transformations of this compound can target either the carbonyl group or the imidazole ring itself.

Carbonyl Reduction: The carbonyl group of the 4-fluorobenzoyl moiety can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CHOH) using various reducing agents. The choice of reagent determines the extent of reduction. For example, strong reducing agents like lithium aluminum hydride would likely reduce the carbonyl to a methylene group, while milder reagents like sodium borohydride (B1222165) might yield the corresponding alcohol. The selective reduction of the carbonyl group in the presence of the imidazole ring is a potential synthetic pathway.

Table 2: Potential Reductive Transformations

| Functional Group | Reducing Agent Example | Product |

| Carbonyl (C=O) | Sodium Borohydride | Alcohol (-CHOH) |

| Carbonyl (C=O) | Lithium Aluminum Hydride | Methylene (-CH2-) |

| Imidazole Ring | Catalytic Hydrogenation (Harsh) | Imidazolidine Ring |

This table illustrates potential reduction products based on general organic chemistry principles.

Nucleophilic Substitution Reactions at the Fluorophenyl Group

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution, although this typically requires activation. The electron-withdrawing nature of the benzoyl-imidazole moiety enhances the electrophilicity of the aromatic ring, making it more amenable to attack by strong nucleophiles.

Reactions of this type often proceed under specific conditions, such as the use of strong bases and high temperatures, to facilitate the displacement of the fluoride (B91410) ion. For instance, the fluoro group can be substituted by other nucleophiles, a reaction that can be integral in the synthesis of more complex molecules. The success and rate of these substitution reactions are highly dependent on the nature of the incoming nucleophile, the solvent system employed, and the reaction temperature.

Metal-Catalyzed Coupling Reactions of Derivatives

While direct metal-catalyzed coupling reactions involving the C-F bond of this compound are challenging, derivatives of this compound can readily participate in a variety of such transformations. For instance, derivatives where the fluoro group has been replaced by a more reactive leaving group, such as iodo or bromo, are excellent substrates for cross-coupling reactions.

Commonly employed metal-catalyzed reactions for derivatives of this compound include the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions, catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring. For example, a Suzuki-Miyaura coupling could be used to introduce a new aryl or vinyl group by reacting a boronic acid derivative with the halogenated precursor. Similarly, the Heck reaction would enable the formation of a new carbon-carbon bond with an alkene, and the Sonogashira coupling would facilitate the introduction of an alkyne moiety. These reactions are fundamental in building molecular complexity from the initial this compound scaffold.

Intramolecular Cyclizations and Rearrangements Involving the Compound

The unique structural arrangement of this compound, featuring a reactive acyl-imidazole linkage and a functionalizable fluorophenyl group, provides opportunities for intramolecular cyclizations and rearrangements. These reactions can lead to the formation of novel heterocyclic systems.

For example, under specific conditions, the imidazole ring can act as an internal nucleophile, potentially attacking the activated phenyl ring to form a tricyclic fused system. Such a reaction would likely require harsh conditions to overcome the stability of the aromatic ring. Alternatively, the introduction of a suitable functional group at the 2-position of the imidazole ring could set the stage for an intramolecular reaction with the fluorophenyl group, leading to the formation of a new ring system bridging the two components of the molecule. The feasibility of these transformations is highly dependent on the specific substituents present on both the imidazole and phenyl rings, as well as the reaction conditions employed.

Computational and Theoretical Chemistry Studies of 1 4 Fluorobenzoyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 1-(4-fluorobenzoyl)-1H-imidazole, these methods elucidate the fundamental aspects of its electronic configuration and predict its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. For N-acylimidazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to find the most stable three-dimensional arrangement of atoms (geometry optimization). nih.gov These calculations are crucial for understanding the molecule's structural parameters, such as bond lengths and angles.

Studies on related N-acylimidazoles reveal that the amide bond within these molecules can be significantly twisted, a deviation from the typically planar amide linkage. nih.gov This twist is a key determinant of their reactivity. nih.gov The geometry of this compound is expected to feature a non-planar relationship between the benzoyl group and the imidazole (B134444) ring.

The total energy calculated through DFT provides a measure of the molecule's stability. Furthermore, thermodynamic properties like heat of formation can be predicted using isodesmic reactions, which help in assessing the compound's energetic landscape. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Twisted N-Acyl Imidazole Moiety (General Example) Note: This table presents generalized data for a twisted N-acyl imidazole as specific data for this compound is not available in the cited literature.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length (Å) | ~1.21 |

| N-C(O) Bond Length (Å) | ~1.42 |

| C(O)-C(aryl) Bond Length (Å) | ~1.50 |

| N-C(imidazole) Bond Length (Å) | ~1.38 |

| Amide Torsional Angle (°) | 40 - 90 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap generally implies higher reactivity and lower stability. acs.orgscirp.org For imidazole derivatives, the HOMO is often localized on the imidazole ring and the LUMO on the acyl group, facilitating nucleophilic attack at the carbonyl carbon. scirp.org In the case of this compound, the electron-withdrawing fluorine atom on the benzoyl ring is expected to lower the LUMO energy, potentially increasing its reactivity as an acylating agent.

Table 2: Representative FMO Data for an Imidazole Derivative (General Example) Note: This table presents generalized data as specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.3 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. It helps in understanding charge transfer and the stabilization arising from hyperconjugative interactions. nih.gov For N-acylimidazoles, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs of the imidazole ring to the carbonyl group, which influences the reactivity of the acyl center. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. scirp.org It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. scirp.org In this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The region around the fluorine atom would also exhibit negative potential.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

Computational Pathways for Acyl Transfer and Substitution Reactions

N-acylimidazoles are effective acyl transfer agents, and computational studies can model the step-by-step mechanism of this process. nih.gov The reaction typically proceeds via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The imidazole ring is an excellent leaving group, facilitating the completion of the acyl transfer.

Determination of Activation Energies and Reaction Barriers

A crucial aspect of mechanistic studies is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. nih.gov DFT calculations can be used to locate the transition state structures along the reaction coordinate and determine their energies relative to the reactants.

For the hydrolysis or aminolysis of N-acylimidazoles, the activation energy for the formation of the tetrahedral intermediate is a key parameter. Sterically hindered N-acylimidazoles have been shown to be more stable against nucleophiles, which would be reflected in higher activation barriers. nih.gov The tunable reactivity of these compounds can be directly related to the calculated activation energies for their reactions with various nucleophiles. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Networks and Their Influence on Conformation and Reactivity

Hydrogen bonds are crucial in determining the three-dimensional structure and chemical properties of molecules. In the case of this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds could potentially form.

Intramolecular Hydrogen Bonding: The molecular structure of this compound does not possess the classic hydrogen bond donor (like O-H or N-H) and acceptor atoms in a spatially favorable arrangement for strong intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to play a significant role in the solid-state structure of this compound. The imidazole ring contains a potential hydrogen bond acceptor (the sp2-hybridized nitrogen atom) and the aromatic C-H groups can act as weak hydrogen bond donors. It is plausible that C-H···N and C-H···O interactions are present.

The carbonyl oxygen and the fluorine atom of the 4-fluorobenzoyl group can also act as hydrogen bond acceptors for C-H donors from neighboring molecules. The interplay of these weak hydrogen bonds would dictate the supramolecular assembly and could have an impact on the compound's reactivity in the solid state by pre-organizing the molecules in a specific arrangement.

Crystal Packing Effects on Molecular Behavior

The manner in which molecules are arranged in a crystal lattice, known as crystal packing, significantly affects their physical and chemical properties. For this compound, crystal packing would be governed by a combination of forces including van der Waals interactions, dipole-dipole interactions, and the aforementioned weak hydrogen bonds.

The presence of the planar phenyl and imidazole rings suggests that π-π stacking interactions could be a prominent feature of the crystal packing. In many aromatic imidazole derivatives, such as 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, π-π stacking between imidazole rings or between phenyl and imidazole rings contributes to the stability of the three-dimensional network.

The relative orientation of the 4-fluorobenzoyl and imidazole moieties is a key conformational feature. The dihedral angle between these two rings will be influenced by steric hindrance and electronic effects, and will in turn affect how the molecules pack in the crystal. The planarity of the molecule can be influenced by the crystal packing forces, which can either enforce or disrupt co-planarity. These packing effects can have a direct consequence on the molecular behavior, including its solid-state reactivity and spectroscopic properties.

Without experimental crystallographic data, specific details regarding the unit cell parameters, space group, and precise intermolecular distances and angles for this compound cannot be provided. Such data would be essential to create accurate data tables and offer a detailed analysis of its crystal packing.

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-fluorobenzoyl)-1H-imidazole in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of imidazole (B134444) derivatives typically shows distinct signals for the protons on the imidazole ring and any substituents. For this compound, the protons on the imidazole ring are expected in the aromatic region of the spectrum. The protons of the 4-fluorobenzoyl group will also appear in the aromatic region, typically as multiplets due to coupling with each other and with the fluorine atom. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a similar compound, 1-(4-chlorophenyl)-1H-imidazole, showed signals in the aromatic region. rsc.org For imidazole itself in deuterated chloroform, three signals are observed corresponding to the three different protons in the ring. researchgate.net The N-H proton of imidazole typically appears as a broad singlet at a downfield chemical shift. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift. The carbons of the imidazole ring and the fluorophenyl ring will also show distinct signals. For instance, in a related compound, 1-(4-chlorophenyl)-1H-imidazole, the ¹³C NMR spectrum in CDCl₃ revealed distinct peaks for the imidazole and chlorophenyl carbons. rsc.org The carbon atoms attached to the fluorine will exhibit coupling (J-coupling) with the ¹⁹F nucleus, resulting in splitting of the corresponding ¹³C signal, which can be a useful diagnostic tool.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1-(4-Chlorophenyl)-1H-imidazole rsc.org | CDCl₃ | Aromatic protons | Imidazole and chlorophenyl carbons |

| Imidazole researchgate.net | CDCl₃ | 7.15 (t, 2H), 7.73 (s, 1H), 11.62 (br s, 1H) | Not specified |

| 1-(n-octyl)imidazole rsc.org | d6-DMSO | 7.60 (s, 1H), 7.14 (s, 1H), 6.86 (s, 1H), 3.92 (t, 2H), 1.66 (quintet, 2H), 1.22 (m, 10H), 0.83 (t, 3H) | Not specified |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and can be used to monitor reaction progress.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the benzoyl group, typically in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations of the imidazole ring are expected to appear in the 1300-1470 cm⁻¹ range. niscpr.res.in Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group will also be present, usually in the 1000-1400 cm⁻¹ region. For imidazole itself, C-H stretching vibrations are found around 3126, 3040, and 2922 cm⁻¹, while C-N stretching modes are observed at 1486, 1440, 1367, and 1325 cm⁻¹. sci.am

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings and the imidazole ring are typically strong in the Raman spectrum. For a similar molecule, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, C=C stretching vibrations of the benzene (B151609) ring appear at 1588 cm⁻¹ in the Raman spectrum. niscpr.res.in

Interactive Data Table: Characteristic Vibrational Frequencies for Imidazole and Related Compounds

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (carbonyl) stretch | 1650-1700 | |

| C-N (imidazole) stretch | 1300-1470 niscpr.res.in | 1336 (symmetric), 1470 (asymmetric) niscpr.res.in |

| Aromatic C-H stretch | >3000 | 3000-3100 |

| C-F stretch | 1000-1400 | |

| Imidazole Ring Vibrations | 1098-1220 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to study reaction kinetics. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic benzoyl system and the imidazole ring.

The presence of the carbonyl group and the aromatic rings suggests that the molecule will absorb in the UV region. For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net Imidazole itself has a characteristic absorption peak around 205-209 nm in aqueous solutions. mdpi.com The specific wavelengths and intensities of the absorption bands for this compound will be influenced by the conjugation between the benzoyl group and the imidazole ring.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related compounds involve the cleavage of the bond between the carbonyl group and the imidazole ring, leading to the formation of a 4-fluorobenzoyl cation and an imidazole radical or vice versa. The fragmentation of the imidazole ring itself is also possible. For some imidazole derivatives, the imidazole ring does not open during fragmentation, but rather loses its substituents as small molecules. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into what might be expected. For instance, the crystal structure of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole shows a twisted geometry between the imidazole and phenyl rings. mdpi.com In the solid state, imidazole molecules can form one-dimensional networks linked by N-H···N hydrogen bonds. researchgate.net The crystal structure of 1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine has been determined, confirming its (E)-configuration. semanticscholar.org A crystal structure of this compound would definitively establish its molecular conformation, including the relative orientation of the fluorobenzoyl and imidazole moieties, and reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its packing in the crystal lattice.

Applications of 1 4 Fluorobenzoyl 1h Imidazole in Advanced Organic Synthesis

Strategic Utility as a Precursor in Complex Molecule Construction

1-(4-Fluorobenzoyl)-1H-imidazole serves as a valuable precursor in the synthesis of intricate molecular structures. The acyl imidazole (B134444) group acts as an efficient acylating agent, allowing for the introduction of the 4-fluorobenzoyl moiety into various molecules. This is particularly useful in the construction of larger, multi-functional compounds where the 4-fluorobenzoyl group may be a key pharmacophore or a reactive handle for further transformations.

The synthesis of complex molecules often involves multi-step sequences, and the use of well-defined building blocks like this compound can streamline these processes. For instance, in the development of novel therapeutic agents, the incorporation of a fluorinated benzoyl group can enhance metabolic stability and binding affinity. The reliable reactivity of this compound makes it a preferred choice for such applications.

Research has demonstrated the application of similar acylimidazoles in the synthesis of complex natural product analogs and other biologically relevant molecules. For example, a related compound, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, was a key intermediate in a drug discovery program aimed at developing irreversible methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. orgsyn.org This highlights the strategic importance of acylimidazoles in constructing complex and medicinally relevant scaffolds. orgsyn.org

Synthesis of Diverse Heterocyclic Scaffolds and Architectures

The imidazole core is a privileged structure in medicinal chemistry, and methods for its synthesis and functionalization are of great interest. nih.govajrconline.org this compound can be envisioned as a starting material for the elaboration of more complex imidazole-containing heterocycles. While direct transformations of the imidazole ring in this specific compound are not extensively detailed in the provided context, the general reactivity of imidazoles allows for a variety of synthetic manipulations.

The synthesis of diverse heterocyclic systems often relies on the strategic functionalization of a core scaffold. nih.gov The imidazole ring can undergo N-alkylation, and the benzoyl group can potentially be modified or cleaved to allow for further reactions at the imidazole nitrogen. This versatility makes this compound a potential gateway to a wide array of substituted imidazoles and fused heterocyclic systems.

The literature describes numerous methods for synthesizing substituted imidazoles, which are valuable building blocks for molecules with biological and pharmaceutical importance. nih.govorganic-chemistry.org These methods include multi-component reactions and transformations of other heterocyclic systems. nih.govorganic-chemistry.orgosi.lv The principles from these syntheses could potentially be adapted to utilize this compound as a starting point for creating novel heterocyclic architectures.

Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

The precise control of selectivity is a cornerstone of modern organic synthesis. The structural features of this compound can influence the chemo-, regio-, and stereoselectivity of reactions in which it participates.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound, the acyl imidazole moiety is a highly reactive acylating agent. This allows for the selective acylation of nucleophiles even in the presence of other, less reactive functional groups.

Regioselectivity , the preference for reaction at one position over another, is a critical aspect of many synthetic transformations. wikipedia.org In the context of the imidazole ring itself, N-acylation is generally regioselective, leading to the 1-substituted isomer. beilstein-journals.org When this compound is used as a reagent, the regioselectivity of the subsequent reaction will be dictated by the substrate and reaction conditions. For example, in the acylation of a complex molecule, the site of acylation can be controlled by directing groups or by the inherent reactivity of different nucleophilic centers. The synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through specific protocols. rsc.orgnih.gov

Stereoselectivity , the preferential formation of one stereoisomer over others, is crucial in the synthesis of chiral molecules. While this compound itself is achiral, it can be used in reactions to create chiral centers. The stereochemical outcome of such reactions can be influenced by the use of chiral catalysts, auxiliaries, or reagents. The development of ligands for enantioselective synthesis is an active area of research, with some studies focusing on imidazolium (B1220033) salts as precursors to N-heterocyclic carbene (NHC) ligands used in asymmetric catalysis. orientjchem.orgresearch-nexus.net

The following table provides examples of how the principles of selectivity are applied in imidazole synthesis, which can be extrapolated to reactions involving this compound.

| Selectivity Type | Description | Relevance to this compound Chemistry |

|---|---|---|

| Chemoselectivity | Preferential reaction of the acyl imidazole group over other functional groups. | Allows for targeted acylation of specific nucleophiles in multifunctional molecules. |

| Regioselectivity | Control over the position of the 4-fluorobenzoyl group in the product molecule. wikipedia.org | Enables the synthesis of specific constitutional isomers. wikipedia.org The synthesis of 1,4-disubstituted imidazoles can be highly regioselective. rsc.orgnih.gov |

| Stereoselectivity | Control over the three-dimensional arrangement of atoms in the product. | Can be achieved by using chiral auxiliaries or catalysts in conjunction with this compound to produce enantiomerically enriched compounds. |

Kinetic and Thermodynamic Studies of Reactions Involving 1 4 Fluorobenzoyl 1h Imidazole

Experimental Determination of Reaction Rates and Orders

The experimental determination of reaction rates and orders for the hydrolysis of N-acylimidazoles is a key area of study, providing insights into their reactivity. These studies often involve monitoring the disappearance of the N-acylimidazole or the appearance of a product over time, typically using spectroscopic methods. The rate of hydrolysis of a series of N-acylimidazoles has been measured under acidic conditions (0.1 M HCl at 30°C). researchgate.net

The reaction order is determined by systematically varying the concentration of the reactants and observing the effect on the reaction rate. For many N-acylimidazoles, the hydrolysis reaction is found to follow pseudo-first-order kinetics under specific pH conditions.

Research on various N-acylimidazoles has revealed the significant impact of the acyl group's structure on the hydrolysis rate. For instance, increased branching at the α-carbon of the acyl group can lead to a small increase in the rate of hydrolysis. researchgate.net Conversely, branching at the β-carbon tends to decrease the reaction rate. researchgate.net These steric effects play a crucial role in the accessibility of the carbonyl carbon to nucleophilic attack.

The hydrolysis rates of N-acylimidazoles are also highly dependent on the pH of the solution. The reactions can be catalyzed by acid, base, or be pH-independent in certain ranges. nih.gov For example, the hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) is rapid in the presence of hydroxide (B78521) ions and exhibits a pH-independent reaction between pH 4 and 9. nih.gov

Below is a table summarizing the relative hydrolysis rates of some N-acylimidazoles, illustrating the influence of the acyl group structure.

| N-Acylimidazole Derivative | Relative Rate of Hydrolysis |

| N-Acetylimidazole | Baseline |

| N-Propionylimidazole | Slower than N-Acetylimidazole |

| N-Butyrylimidazole | Faster than N-Propionylimidazole |

| N-Isovalerylimidazole | - |

| N-Trimethylacetylimidazole | Slower due to β-carbon branching |

Note: This table is illustrative and based on general findings for N-acylimidazoles. Specific rate constants for 1-(4-fluorobenzoyl)-1H-imidazole are not available in the cited literature.

Thermodynamic Analysis of Reaction Feasibility and Equilibria

The thermodynamic analysis of reactions involving N-acylimidazoles provides critical information about the feasibility and position of equilibrium. These analyses typically involve the determination of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For the hydrolysis of N-acylimidazoles, the Gibbs free energy of the reaction (ΔG) is generally negative, indicating a spontaneous process. The feasibility of the reaction is influenced by both enthalpic and entropic factors. The breaking of the C-N acyl bond and the formation of more stable products (a carboxylic acid and imidazole) is an enthalpically favorable process.

Studies on related compounds have provided insights into the thermodynamics of N-acylimidazole reactions. For example, thermochemical studies have been used to estimate the free energies of formation of tetrahedral intermediates in the hydrolysis of benzoylimidazole. cdnsciencepub.com These intermediates are key to understanding the reaction mechanism.

The equilibrium of reactions involving N-acylimidazoles, such as acylation reactions where they act as acylating agents, depends on the relative stability of the reactants and products. N-acylimidazoles are considered "high-energy" acylating agents, meaning the equilibrium often favors the acylated product. kyoto-u.ac.jp

The thermodynamic stability of N-acylimidazoles can be influenced by substituents on both the acyl group and the imidazole (B134444) ring. For this compound, the electron-withdrawing fluorine atom on the benzoyl group would likely influence the electrophilicity of the carbonyl carbon and thus the thermodynamics of its reactions.

The following table presents hypothetical thermodynamic parameters for the hydrolysis of an N-acylimidazole, illustrating the expected signs and relative magnitudes.

| Thermodynamic Parameter | Value | Implication for Hydrolysis |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous reaction |

| ΔH (Enthalpy) | Negative | Exothermic reaction |

| ΔS (Entropy) | Positive | Increase in disorder |

Note: This table represents a general thermodynamic profile for the hydrolysis of N-acylimidazoles. Specific values for this compound are not available in the cited literature.

Influence of Reaction Conditions on Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving N-acylimidazoles are highly sensitive to the reaction conditions, including temperature, solvent, and the presence of catalysts.

Temperature: Temperature has a significant effect on the rate of reaction, as described by the Arrhenius equation. Studies on the acidolysis of related N-acyl amides have shown that the reaction rates increase with temperature. nih.gov By studying the reaction at different temperatures, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. These parameters provide deeper insights into the transition state of the reaction. For instance, a more favorable enthalpy of activation was found to be the reason for the increased hydrolysis rates of N-acylimidazoles with branching at the α-carbon. researchgate.net

Solvent: The choice of solvent can dramatically influence both the kinetics and thermodynamics of a reaction. For the hydrolysis of N-acylimidazoles, the polarity and protic nature of the solvent are critical. Water, being a polar protic solvent, can participate directly in the hydrolysis reaction as a nucleophile. The relative rates of hydrolysis for N-acylimidazolium ions have been shown to be relatively insensitive to changes in solvent composition between water and dioxane-water mixtures. However, for other related reactions, such as the hydrolysis of 1-benzoyl-1,2,4-triazole, the addition of co-solvents like ethanol (B145695) or propanol (B110389) leads to a decrease in the reaction rate. rsc.org

Catalysis: The hydrolysis of N-acylimidazoles can be catalyzed by acids, bases, and nucleophiles. Imidazole itself can act as a nucleophilic catalyst in the hydrolysis of active esters, proceeding through an N-acylimidazole intermediate. cdnsciencepub.com The rate of hydrolysis is significantly accelerated in the presence of hydroxide ions. researchgate.net The catalytic effect is dependent on the specific N-acylimidazole and the catalyst used. For example, the hydroxide ion-catalyzed hydrolysis of N-acylimidazoles with substituents on the imidazole ring shows a moderate dependence on the pKa of the leaving group. researchgate.net

The presence of micelles can also influence the rate of hydrolysis. For instance, the acid-catalyzed hydrolysis of N-lauroylimidazole is affected by the presence of both anionic (sodium dodecyl sulphate) and cationic (cetyltrimethylammonium bromide) surfactants. rsc.org

Emerging Research Areas and Future Perspectives

Exploration of Unconventional Reactivity Modes

The classical role of N-acylimidazoles as acylating agents is well-established. However, current research is delving into more nuanced and unconventional modes of reactivity, driven by subtle structural and electronic modifications.

One of the most intriguing areas of exploration is the concept of "twisted" amides. nih.gov Unlike typical planar and highly stable amides, N-acylimidazoles can be sterically engineered to adopt a highly twisted conformation. This twisting dramatically reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. nih.gov For 1-(4-fluorobenzoyl)-1H-imidazole, strategic substitution on the imidazole (B134444) ring could induce such a twist, transforming it into a highly reactive yet tunable acyl transfer reagent. nih.gov

The stability and reactivity of N-acylimidazoles are highly dependent on factors like steric hindrance and the electronic nature of substituents. researchgate.net The 4-fluorophenyl group in this compound already influences the electrophilicity of the carbonyl group. Further research into how different substituents on the imidazole ring affect the hydrolysis rates and stability could unlock new applications where finely tuned reactivity is required. acs.org This tunable reactivity, moving beyond simple acylation, represents an unconventional approach to harnessing the chemical potential of these molecules. nih.govnih.gov

| Factor | Influence on N-Acylimidazole Reactivity | Research Focus |

| Torsional Angle (Twist) | Increased twist enhances electrophilicity and acyl transfer potential. nih.gov | Synthesis of sterically hindered derivatives to induce and study amide bond twisting. nih.gov |

| Electronic Effects | Electron-withdrawing groups on the acyl moiety increase reactivity towards nucleophiles. | Quantifying the impact of the 4-fluorobenzoyl group and exploring further substitutions. acs.org |

| Leaving Group Ability | The pKa of the imidazole leaving group influences the rate of hydrolysis and other nucleophilic substitutions. researchgate.net | Modification of the imidazole ring to tune its leaving group potential for controlled reactions. researchgate.netacs.org |

| Solvent and pH | Hydrolysis rates are sensitive to pH and solvent composition, indicating different mechanistic pathways. researchgate.net | Exploring reaction conditions to favor specific outcomes, such as water-catalyzed versus base-catalyzed pathways. |

Integration with Advanced Synthetic Methodologies (e.g., Photocatalysis, Electrochemistry)

Modern synthetic chemistry is increasingly integrating advanced energy input methods like light and electricity to drive reactions under mild conditions. The imidazole scaffold is proving to be compatible with these technologies, opening up new avenues for the application of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming challenging chemical bonds. Recent studies have demonstrated the successful N-arylation of imidazole derivatives using arylboronic acids over a copper/graphene photocatalyst. nih.govdntb.gov.ua While this uses imidazoles as substrates rather than catalysts, it establishes the amenability of the imidazole core to photoredox conditions. Furthermore, research on photoredox N-heterocyclic carbene (NHC) catalysis has utilized acyl imidazoles in the iminoacylation of alkenes. acs.org This suggests a future where this compound could be used as a key reagent in complex, light-driven multicomponent reactions, with the 4-fluorobenzoyl group potentially influencing the reaction's efficiency and selectivity.

Electrochemistry: Electrochemical synthesis offers a sustainable alternative to traditional chemical methods. The electrochemical synthesis of imidazole derivatives has been successfully developed, showcasing the stability and reactivity of the imidazole ring under electrochemical conditions. mdpi.comnih.gov These methods allow for the formation of complex imidazole structures through electrochemically induced cyclization and bond formation. nih.gov This precedent suggests that this compound could be employed as a substrate or precursor in electrosynthetic pathways, potentially leading to novel fluorinated heterocyclic compounds.

| Methodology | Application Involving Imidazoles | Potential for this compound |

| Photocatalysis | N-arylation of imidazole derivatives using a Cu/graphene catalyst. nih.govdntb.gov.ua | As a substrate in photocatalytic cross-coupling reactions or as a reagent in photoredox NHC-catalyzed transformations. acs.org |

| Electrochemistry | Synthesis of substituted imidazoles from vinyl azides and benzyl (B1604629) amines via an electrochemically induced process. mdpi.comnih.gov | Use as a building block in the electrosynthesis of complex fluorinated molecules. |

Development of New Catalytic Systems Facilitated by the Compound or Its Derivatives

The unique properties of this compound make it a promising platform for the development of novel catalytic systems. Its role can be envisioned in two main capacities: as a direct organocatalyst or as a precursor to other catalytic species.

As an activated acyl source, this compound is an excellent precursor for the generation of N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts, and by deprotonating an imidazolium (B1220033) salt derived from this compound, a catalytically active NHC could be formed. The 4-fluorobenzoyl group would be released, and the resulting NHC could be used in a wide range of transformations.

Moreover, the imidazole moiety itself is known to act as an organocatalyst. ias.ac.in Imidazole and its derivatives have been shown to catalyze reactions such as the hydrolysis of esters and the aza-Michael addition of N-heterocycles. rsc.orgorganic-chemistry.org The amphoteric nature of the imidazole ring, possessing both a basic (aza-type) nitrogen and an acidic N-H proton, allows it to act as a bifunctional catalyst. ias.ac.in this compound could potentially be used in reactions where the acylation step is followed by an imidazole-catalyzed transformation in a tandem or one-pot process. The fluorinated acyl group could also serve to modulate the catalytic activity of the imidazole ring in specific applications.

| Catalytic System | Role of Imidazole Derivative | Potential Application of this compound |

| N-Heterocyclic Carbene (NHC) Catalysis | Precursor to catalytically active NHCs. acs.org | As a stable, solid precursor for the in-situ generation of specific NHCs for various transformations. |

| Organocatalysis | Direct catalyst for reactions like hydrolysis and aza-Michael additions. ias.ac.inorganic-chemistry.org | As a bifunctional catalyst or as a component in tandem reactions where acylation is a key step. |

| Acyl-Transfer Catalysis | Acts as a nucleophilic catalyst, forming a reactive N-acylimidazole intermediate. rsc.orgacs.org | As a pre-formed, highly reactive acylating agent for efficient and selective acyl transfer under mild conditions. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.